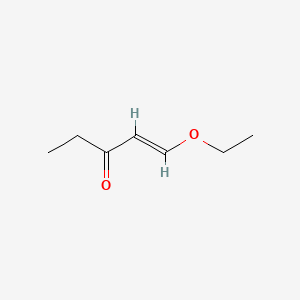![molecular formula C18H17NO4 B585787 N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide CAS No. 64584-26-5](/img/structure/B585787.png)
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol It is known for its unique structure, which includes a phthalimide core linked to a 2,5-dimethoxyphenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2,5-dimethoxyphenethylamine . The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, with the addition of a dehydrating agent like acetic anhydride to facilitate the formation of the phthalimide ring . The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide: Unique due to its specific substitution pattern on the phenyl ring and the presence of the phthalimide moiety.
N-[2-(2,4-Dimethoxyphenyl)ethyl]phthalimide: Similar structure but with different substitution pattern on the phenyl ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]phthalimide: Another isomer with different substitution on the phenyl ring.
Uniqueness
This compound stands out due to its specific 2,5-dimethoxy substitution, which can influence its reactivity and interactions with biological targets . This unique substitution pattern may confer distinct chemical and biological properties compared to its isomers.
Propriétés
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-13-7-8-16(23-2)12(11-13)9-10-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSAHBMQOQDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










